11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Catalog No.
S1786757
CAS No.
104874-50-2
M.F
C21H28O4
M. Wt
344.451
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic ...

CAS Number

104874-50-2

Product Name

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

IUPAC Name

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.451

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1

InChI Key

YOVRGSHRZRJTLZ-HOTGVXAUSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, commonly referred to as 11-nor-9-carboxy-delta-9-tetrahydrocannabinol or THC-COOH, is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is characterized by the molecular formula C21H28O4 and a molecular weight of approximately 344.44 g/mol . Unlike its parent compound, THC-COOH is non-psychoactive and is primarily recognized for its role as a biomarker in drug testing, particularly in forensic and clinical settings. It is the most abundant cannabinoid found in bodily fluids following cannabis consumption, making it an important indicator of exposure to cannabis .

The metabolic pathway of THC-COOH begins with the conversion of THC into 11-hydroxy-delta-9-tetrahydrocannabinol, which subsequently undergoes oxidation to form 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This transformation involves hydroxylation followed by carboxylation reactions . Notably, THC-COOH does not exhibit significant psychoactive properties but retains some biological activity, particularly in inhibiting certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation pathways .

The synthesis of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid can be achieved through several methods:

  • Metabolic Conversion: The primary method involves the metabolic conversion of delta-9-tetrahydrocannabinol via hydroxylation followed by oxidation.
  • Chemical Synthesis: Laboratory synthesis can also be performed using organic chemistry techniques that involve the functionalization of cannabinoids or related compounds to yield THC-COOH directly.

These methods allow for both natural extraction from cannabis and synthetic production for research and clinical applications .

THC-COOH has several applications:

  • Forensic Testing: It serves as a critical marker for cannabis consumption in urine and meconium tests, indicating in utero exposure to cannabis up to five months before birth .
  • Clinical Research: Its non-psychoactive nature makes it suitable for studies exploring cannabinoid effects without the confounding psychoactive effects of delta-9-tetrahydrocannabinol.
  • Pharmacological Studies: Investigations into its anti-inflammatory and analgesic properties contribute to understanding cannabinoid interactions in therapeutic contexts .

Studies have shown that THC-COOH interacts with various biological systems:

  • P-glycoprotein Transporter: It acts as a substrate for this transporter, influencing drug absorption and resistance mechanisms in cancer therapy .
  • Enzyme Inhibition: THC-COOH inhibits cyclooxygenase and lipoxygenase, which are critical in inflammatory responses, suggesting potential therapeutic benefits in managing pain and inflammation .

Several compounds are structurally or functionally similar to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid:

Compound NameDescription
Delta-9-TetrahydrocannabinolThe primary psychoactive component of cannabis; precursor to THC-COOH.
11-Hydroxy-delta-9-tetrahydrocannabinolAn active metabolite of delta-9-tetrahydrocannabinol; exhibits psychoactive effects.
CannabidiolA non-psychoactive cannabinoid with various therapeutic potentials; structurally distinct.
TetrahydrocannabivarinA cannabinoid that may have unique therapeutic properties; less studied than other cannabinoids.

The uniqueness of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid lies in its role as a stable metabolite that serves as an indicator of cannabis use without exhibiting psychoactive effects, thereby providing a valuable tool for both clinical and forensic applications .

Hepatic Biotransformation Mechanisms

The hepatic metabolism of delta(9)-tetrahydrocannabinol to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid involves a sophisticated enzymatic network predominantly mediated by cytochrome P450 enzymes [4]. Cytochrome P450 2C9 emerges as the primary catalyst responsible for the initial hydroxylation step, demonstrating the highest catalytic efficiency with a fraction metabolized value of 0.91 and an unbound Michaelis constant of 3 nanomolar [29]. Cytochrome P450 3A4 contributes to this biotransformation process as a secondary pathway, particularly in the metabolism of intermediate metabolites [14].

The liver-type fatty acid binding protein plays a crucial role in facilitating the intracellular transport of delta(9)-tetrahydrocannabinol to cytochrome P450 enzymes within hepatocytes [18]. This protein accommodates one molecule of delta(9)-tetrahydrocannabinol within its ligand binding pocket, serving as an essential carrier that enables efficient biotransformation [18]. Studies utilizing fatty acid binding protein knockout mice demonstrated reduced biotransformation rates, confirming the critical role of this transport protein in cannabinoid metabolism [18].

Enzyme SystemPrimary FunctionKinetic Parameters
Cytochrome P450 2C9Initial hydroxylationFraction metabolized: 0.91, Km: 3 nM
Cytochrome P450 3A4Secondary metabolismVariable contribution
Fatty Acid Binding Protein 1Intracellular transportHigh binding affinity

Phase I Oxidation to 11-Hydroxy-THC

The transformation of delta(9)-tetrahydrocannabinol to 11-hydroxy-delta(9)-tetrahydrocannabinol represents the initial phase of metabolic processing, occurring through microsomal hydroxylation allylic to the delta(9) double bond [2]. This oxidation reaction primarily targets the carbon at position 11, resulting in the formation of the 11-hydroxymethyl moiety as the major product [2]. Minor hydroxylation pathways also occur at the carbon-8 position, contributing to the overall metabolic profile [2].

The subsequent oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid involves non-microsomal oxidation processes mediated by aldehyde oxidase and aldehyde dehydrogenase enzymes [17]. Aldehyde oxidase demonstrates particular importance in this conversion, with hydralazine inhibition studies revealing marked decreases in carboxylic acid formation [17]. The process involves an unstable aldehyde intermediate that undergoes rapid oxidation to yield the final carboxylic acid metabolite [17].

Research utilizing human liver microsomes has demonstrated that the formation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid exhibits nicotinamide adenine dinucleotide dependence, with formation rates significantly enhanced in the presence of this cofactor [17]. Microsomal aldehyde oxygenase activity specifically catalyzed by cytochrome P450 2C subfamily enzymes contributes to this oxidative transformation [21].

Phase II Glucuronidation Processes

The glucuronidation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid represents a critical Phase II metabolic process that enhances water solubility and facilitates excretion [10]. UDP-glucuronosyltransferase 1A1 and UDP-glucuronosyltransferase 1A3 emerge as the primary enzymes responsible for this conjugation reaction, demonstrating measurable activity toward the carboxylic acid substrate [10]. These hepatic enzymes recognize the substrate despite its full negative charge, distinguishing them from other UDP-glucuronosyltransferase isoforms that show reduced activity [10].

The resulting glucuronide conjugate of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid constitutes the predominant metabolite found in urine, underscoring the critical role of these hepatic enzymes in cannabinoid clearance [10]. Biliary excretion represents an important elimination pathway for this glucuronide conjugate, with concentrations ranging from 139 to 21,275 nanograms per milliliter detected in human bile samples [24].

The glucuronidation process exhibits substrate specificity, with UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 1A10 showing reduced activity toward 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid compared to other cannabinoid metabolites [10]. This differential recognition pattern reflects the structural requirements for optimal enzyme-substrate interactions within the UDP-glucuronosyltransferase family [10].

UDP-Glucuronosyltransferase IsoformActivity LevelSubstrate Preference
UGT1A1High11-nor-9-carboxy-THC
UGT1A3High11-nor-9-carboxy-THC
UGT1A9LowOther cannabinoids
UGT1A10LowOther cannabinoids

Tissue Distribution and Accumulation Patterns

The tissue distribution of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid demonstrates distinctive patterns that reflect its physicochemical properties and metabolic origins [11]. Liver tissue exhibits the highest concentrations of this metabolite, with mean values reaching 322.4 nanograms per gram in postmortem analyses [11]. This hepatic accumulation reflects the primary site of metabolic formation and the role of the liver in cannabinoid biotransformation processes [11].

Kidney tissue demonstrates significant accumulation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, with mean concentrations of 138.5 nanograms per gram, reflecting its role in renal elimination pathways [11]. Blood concentrations average 34.1 nanograms per milliliter, serving as the primary matrix for systemic distribution [11]. Lung tissue shows relatively lower concentrations at 38.0 nanograms per gram, despite being the primary route of exposure through inhalation [11].

Adipose tissue represents a unique distribution compartment where 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid may accumulate through incorporation into fat stores [23]. Studies demonstrate that lipolytic conditions can enhance the release of stored cannabinoids from adipose tissue back into systemic circulation [30]. This phenomenon explains the prolonged detection windows observed in chronic users and the potential for elevated blood concentrations during periods of enhanced fat metabolism [30].

Brain tissue exhibits minimal accumulation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, with concentrations typically below 3 nanograms per gram [11]. This limited central nervous system penetration reflects the polar nature of the carboxylic acid metabolite and its reduced ability to cross the blood-brain barrier compared to the parent compound [26].

Tissue TypeMean ConcentrationRangeClinical Significance
Liver322.4 ng/gVariablePrimary metabolism site
Kidney138.5 ng/gVariableElimination pathway
Blood34.1 ng/mLVariableSystemic distribution
Lung38.0 ng/gVariableLimited accumulation
Brain<3.0 ng/gMinimalPoor penetration

Elimination Kinetics and Half-Life Determinants

The elimination kinetics of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid exhibit complex patterns characterized by prolonged half-life values that significantly exceed those of the parent compound [12]. Terminal elimination half-life estimates range from 44.2 to 64.0 hours following oral administration, with no significant differences observed across varying dose levels [19]. Heavy cannabis users demonstrate extended elimination patterns, with half-life values potentially reaching 4.3 to 12.6 days in chronic exposure scenarios [12].

The apparent elimination half-life prior to reaching cutoff concentrations of 15 nanograms per milliliter averages 21.1 to 24.1 hours for therapeutic dose ranges [19]. This parameter proves clinically relevant for interpretation of drug testing results and represents the practical detection window for most analytical applications [19]. The terminal urinary elimination half-life demonstrates values of approximately two to three days for dose ranges spanning 0.39 to 14.8 milligrams per day [19].

Biliary excretion contributes significantly to the overall elimination profile of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid and its glucuronide conjugate [24]. Enterohepatic recirculation of these metabolites extends the apparent elimination half-life and contributes to the prolonged detection windows observed in biological matrices [24]. This recirculation process involves the hydrolysis of glucuronide conjugates in the intestinal tract and subsequent reabsorption of the unconjugated metabolite [24].

Individual variability in elimination kinetics reflects differences in metabolic enzyme expression, body composition, and frequency of use [1]. Factors such as cytochrome P450 2C9 polymorphisms, UDP-glucuronosyltransferase activity levels, and hepatic fatty acid binding protein expression contribute to inter-individual differences in clearance rates [18]. Age-related variations also influence elimination patterns, with adolescent subjects demonstrating enhanced metabolic conversion rates compared to adult populations [20].

ParameterValue RangeClinical Application
Terminal Half-life44.2-64.0 hoursLong-term detection
Apparent Half-life21.1-24.1 hoursPractical cutoff
Urinary Half-life2-3 daysScreening programs
Chronic User Half-life4.3-12.6 daysExtended detection

XLogP3

6.3

Wikipedia

(6aS,10aS)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid

Dates

Modify: 2023-08-15
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

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